

# 5-Fluoro-3-methylpicolinaldehyde: Technical Guide for Medicinal Chemistry

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## Compound of Interest

Compound Name: 5-Fluoro-3-methylpicolinaldehyde

CAS No.: 780801-57-2

Cat. No.: B1401610

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## Part 1: Executive Summary & Chemical Identity[1]

**5-Fluoro-3-methylpicolinaldehyde** (CAS: 780801-57-2) is a specialized pyridine building block widely utilized in the synthesis of kinase inhibitors and metabolically stable drug candidates. Its structural uniqueness lies in the specific substitution pattern: an aldehyde at the C2 position (picolinaldehyde core), a methyl group at C3, and a fluorine atom at C5.

This trisubstituted pyridine motif offers two distinct advantages in drug design:

- **Conformational Control:** The C3-methyl group introduces steric bulk ortho to the aldehyde/linker, restricting bond rotation and potentially locking bioactive conformations (the "ortho effect").[1]
- **Metabolic Blocking:** The C5-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated oxidation at the position meta to nitrogen), extending the half-life of the final pharmacophore.[1]

## Chemical Identity Table[1]

Property	Data
IUPAC Name	5-Fluoro-3-methylpyridine-2-carbaldehyde
CAS Number	780801-57-2
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO
Molecular Weight	139.13 g/mol
Appearance	Off-white to pale yellow solid (low melting)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Methanol
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Precursor	2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5)

## Part 2: Strategic Synthesis (Protocol)

While various routes exist, the most robust and scalable method for research laboratories involves Metal-Halogen Exchange followed by formylation.<sup>[1]</sup> This route avoids the harsh oxidants required for methyl-to-aldehyde oxidation and provides higher regioselectivity.<sup>[1]</sup>

### Core Synthesis Route: Lithiation-Formylation

Precursor: 2-Bromo-5-fluoro-3-methylpyridine Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) Solvent: Anhydrous THF or Toluene<sup>[1]</sup>

#### Step-by-Step Protocol

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere throughout.
- Dissolution: Charge the flask with 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
  - Expert Insight: The C3-methyl group provides some steric protection, but temperature control is critical to prevent "halogen dance" (migration of the lithiated species) or

nucleophilic attack on the pyridine ring.[1]

- Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below  $-70^{\circ}\text{C}$ .
  - Observation: A color change (often to deep red or orange) indicates the formation of the 2-lithio-pyridine species.
  - Aging:[1] Stir at  $-78^{\circ}\text{C}$  for 30–60 minutes to ensure complete lithium-halogen exchange.
- Formylation: Add anhydrous DMF (2.0 eq) dropwise. The electrophilic attack of the lithiated species on DMF forms the hemiaminolate intermediate.
- Quench & Hydrolysis: Allow the reaction to warm to  $0^{\circ}\text{C}$  over 1 hour. Quench with saturated aqueous  $\text{NH}_4\text{Cl}$  or 1M HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate to the aldehyde.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-precursor.[1]

## Synthesis Workflow Diagram



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Caption: Synthesis via metal-halogen exchange using n-BuLi and DMF.

## Part 3: Reactivity & Applications[1][3][4]

The chemical behavior of **5-Fluoro-3-methylpicolinaldehyde** is defined by the interplay between the electron-withdrawing pyridine ring/fluorine and the reactive aldehyde.[1]

## Reductive Amination (Scaffold Construction)

The most common application is linking the pyridine core to amines.

- Mechanism: Formation of a Schiff base (imine) followed by reduction.
- Reagents: Primary amine,  $\text{NaBH}(\text{OAc})_3$  (Sodium triacetoxyborohydride), DCE or MeOH.
- Utility: This creates a methylene-amine linker ( ) crucial for kinase inhibitors where the pyridine acts as a hinge binder.

## Oxidation to Carboxylic Acid

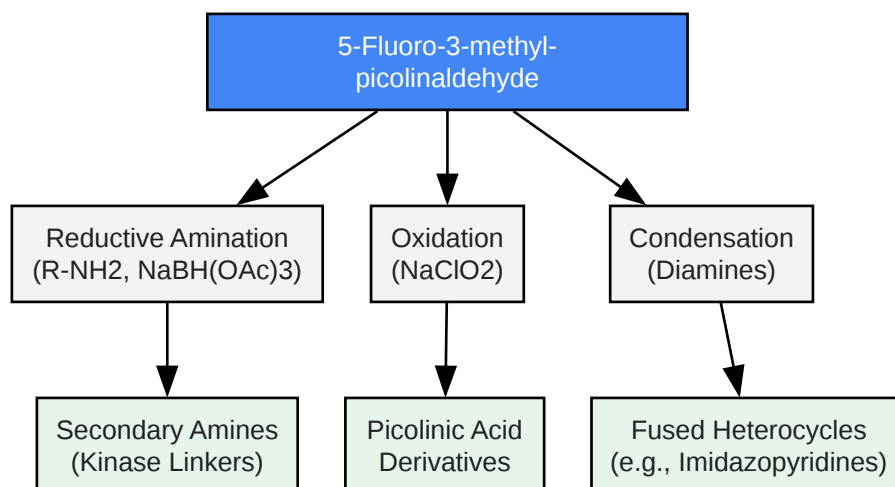
- Reagents:  $\text{NaClO}_2$  (Pinnick oxidation) or  $\text{KMnO}_4$ .
- Product: 5-Fluoro-3-methylpicolinic acid.
- Utility: Precursor for amide coupling reactions.

## Heterocycle Formation (Imidazopyridines)

Condensation with diamines or amidines can fuse new rings onto the pyridine.

- Example: Reaction with 2-aminopyridine derivatives can yield imidazo[1,2-a]pyridine scaffolds, a "privileged structure" in GABA receptor modulators and anti-infectives.[\[1\]](#)

## Reactivity Flowchart



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Caption: Primary synthetic transformations for drug discovery applications.

## Part 4: Analytical Characterization

Validating the structure requires careful analysis of the NMR splitting patterns, particularly the coupling between the Fluorine (

) and the aromatic protons.

- NMR (400 MHz,

):

- ppm (s, 1H, CHO): Distinctive aldehyde singlet.

- ppm (d,

Hz, 1H, H6): The proton adjacent to Nitrogen (C6) appears as a doublet due to coupling with the C5-Fluorine.

- ppm (dd,

Hz, 1H, H4): The proton at C4 couples with both the C5-Fluorine (large

) and the C6-Proton (small

).[1]

- ppm (s, 3H, CH<sub>3</sub>): Methyl group singlet.

- NMR:

- Expect a signal around -120 to -130 ppm (relative to

), appearing as a multiplet due to coupling with H4 and H6.

## Part 5: Handling & Safety[1][5][6]

- Hazards: Like many pyridine aldehydes, this compound is a Skin and Eye Irritant (H315, H319) and may cause respiratory irritation (H335).

- **Stability:** Aldehydes are prone to air oxidation (to carboxylic acids). Store under Argon or Nitrogen at 2–8°C.
- **Spill Cleanup:** Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

## References

- ChemicalBook. (2023). **5-fluoro-3-Methylpicolinaldehyde** (CAS 780801-57-2) Product Information.[Link](#)
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- National Center for Biotechnology Information (PubChem). (2025). 2-Bromo-3-fluoro-5-methylpyridine (Isomer/Related Structure Data).[\[1\]](#) PubChem Compound Summary for CID 13537536. [Link](#)
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## Sources

- 1. [884495-34-5|5-Fluoro-6-methylpicolinaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-Bromo-5-fluoro-3-methylpyridine 97 38186-85-5 \[sigmaaldrich.com\]](#)
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